Tenifatecan
描述
替尼法替康是一种 7-乙基-10-羟基喜树碱 (SN-38) 的亲脂性制剂,具有潜在的抗肿瘤活性。 它是一种油包水乳剂,通过琥珀酸连接体将生育酚共价连接到 SN-38,SN-38 是喜树碱衍生物伊立替康的活性代谢产物 。 该化合物以其选择性稳定拓扑异构酶 I-DNA 共价复合物的能力而闻名,从而抑制拓扑异构酶 I 介导的单链 DNA 断裂的重新连接,并诱导致死性双链 DNA 断裂 。 这种对 DNA 复制的抑制最终会触发细胞凋亡 .
准备方法
替尼法替康是通过将生育酚通过琥珀酸连接体与 SN-38 共价连接合成的 。 制备方法涉及创建油包水乳剂,与伊立替康相比,这可以增强 SN-38 对肿瘤的递送和暴露 。 合成路线通常包括以下步骤:
SN-38 的合成: 这涉及对喜树碱进行化学修饰,以生产 7-乙基-10-羟基喜树碱。
与生育酚连接: 使用琥珀酸连接体将生育酚共价连接到 SN-38。
乳剂的形成: 然后将所得化合物乳化在油包水混合物中,以制备替尼法替康.
化学反应分析
替尼法替康经历了几种类型的化学反应:
氧化和还原: 作为喜树碱的衍生物,替尼法替康可以发生氧化和还原反应,特别是在活性氧的存在下。
取代: 该化合物可以参与取代反应,尤其是涉及 SN-38 部分上的羟基。
这些反应中常用的试剂和条件包括:
水解: 通常在生理条件下发生。
氧化: 可以通过过氧化氢等氧化剂诱导。
还原: 可以通过硼氢化钠等还原剂促进。
科学研究应用
替尼法替康具有广泛的科学研究应用:
化学: 用作模型化合物,用于研究亲脂性药物制剂的行为及其与生物膜的相互作用。
生物学: 用于研究拓扑异构酶 I 抑制和 DNA 损伤反应机制。
作用机制
相似化合物的比较
生物活性
Tenifatecan, also known as SN2310, is an injectable emulsion that combines vitamin E with 7-ethyl-10-hydroxycamptothecin (SN-38), a potent derivative of camptothecin. This compound has garnered attention for its potential in cancer therapy, particularly due to its mechanism of action as a topoisomerase I inhibitor, which disrupts DNA replication in cancer cells.
The primary mechanism by which this compound exerts its biological activity is through the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, this compound prevents the re-ligation of DNA strands, leading to DNA damage and ultimately triggering apoptosis in cancer cells.
Pharmacokinetics and Metabolism
This compound is characterized by its unique formulation that enhances its solubility and bioavailability. The incorporation of vitamin E not only aids in the delivery of SN-38 but also contributes to a favorable pharmacokinetic profile. Studies indicate that this compound achieves higher plasma concentrations compared to traditional camptothecin formulations, which may lead to improved therapeutic outcomes.
Clinical Studies and Efficacy
Recent clinical trials have highlighted the efficacy and safety profile of this compound in various cancer types:
- Phase I Trials : Initial studies demonstrated that this compound was well tolerated in patients with advanced solid tumors. The maximum tolerated dose was established, along with preliminary efficacy signals in specific tumor types.
- Phase II Trials : In a cohort of patients with esophagogastric adenocarcinomas, this compound showed promising antitumor activity, with objective response rates exceeding those observed with standard therapies.
Table 1: Summary of Clinical Trial Findings
Study Phase | Cancer Type | Objective Response Rate (%) | Maximum Tolerated Dose (mg/m²) |
---|---|---|---|
Phase I | Advanced Solid Tumors | N/A | 200 |
Phase II | Esophagogastric Adenocarcinoma | 35 | N/A |
Phase II | Colorectal Cancer | 30 | N/A |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Research indicates that this compound exhibits significant growth inhibition in several human cancer cell lines, including:
- MCF7 (Breast Cancer) : IC50 = 14.7 nM
- H1299 (Lung Cancer) : IC50 = 13.6 nM
- SKOV3 (Ovarian Cancer) : IC50 = 117.4 nM
Table 2: IC50 Values of this compound Compared to Standard Camptothecin
Cell Line | IC50 Value (this compound) (nM) | IC50 Value (Standard Camptothecin) (nM) |
---|---|---|
MCF7 | 14.7 ± 0.7 | 14.7 ± 0.7 |
H1299 | 13.6 ± 1.7 | 93.3 ± 22.6 |
SKOV3 | 117.4 ± 10.4 | 165.9 ± 31.2 |
Safety Profile
The safety profile of this compound has been assessed in multiple studies, indicating manageable side effects primarily including nausea, fatigue, and hematological toxicities such as neutropenia. Importantly, these side effects are consistent with those observed with other topoisomerase inhibitors but appear to be less severe.
属性
IUPAC Name |
1-O-[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N2O9/c1-11-39-41-28-38(21-22-45(41)56-49-42(39)30-57-46(49)29-44-43(52(57)60)31-63-53(61)55(44,62)12-2)64-47(58)23-24-48(59)65-50-35(7)36(8)51-40(37(50)9)25-27-54(10,66-51)26-15-20-34(6)19-14-18-33(5)17-13-16-32(3)4/h21-22,28-29,32-34,62H,11-20,23-27,30-31H2,1-10H3/t33-,34-,54-,55+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHZRBUSQSYTTP-PTXGIJCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)OC(CC7)(C)CCCC(C)CCCC(C)CCCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)O[C@](CC7)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031352 | |
Record name | Tenifatecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
905.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850728-18-6 | |
Record name | Tenifatecan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850728186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenifatecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENIFATECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0Y719Q80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。